molecular formula C12H12ClN5O4S2 B12755093 Butanoic acid, 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)-, 2-((4-chlorophenyl)sulfonyl)hydrazide CAS No. 124841-06-1

Butanoic acid, 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)-, 2-((4-chlorophenyl)sulfonyl)hydrazide

Cat. No.: B12755093
CAS No.: 124841-06-1
M. Wt: 389.8 g/mol
InChI Key: KUGJRLPOEDRRSG-UHFFFAOYSA-N
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Description

Butanoic acid, 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)-, 2-((4-chlorophenyl)sulfonyl)hydrazide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a sulfonyl hydrazide, and a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)-, 2-((4-chlorophenyl)sulfonyl)hydrazide typically involves multiple steps. One common route starts with the preparation of the thiadiazole ring, which can be synthesized from thiosemicarbazide and carboxylic acids under acidic conditions. The resulting thiadiazole intermediate is then reacted with 4-chlorobenzenesulfonyl chloride to introduce the sulfonyl hydrazide group. Finally, the butanoic acid moiety is attached through a condensation reaction with the appropriate butanoic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)-, 2-((4-chlorophenyl)sulfonyl)hydrazide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the butanoic acid moiety can be reduced to form alcohols.

    Substitution: The sulfonyl hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and biochemical pathways. Its ability to form stable complexes with metal ions makes it useful in metalloprotein studies.

Medicine

In medicinal chemistry, this compound has potential applications as a drug candidate due to its ability to interact with various biological targets. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of butanoic acid, 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)-, 2-((4-chlorophenyl)sulfonyl)hydrazide involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole ring can chelate metal ions, affecting the activity of metalloproteins. The sulfonyl hydrazide group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar chemical reactivity and biological activity.

    Sulfonyl hydrazides: Compounds with sulfonyl hydrazide groups have comparable chemical properties and can participate in similar reactions.

    Butanoic acid derivatives: These compounds have the butanoic acid backbone and can undergo similar chemical transformations.

Uniqueness

Butanoic acid, 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)-, 2-((4-chlorophenyl)sulfonyl)hydrazide is unique due to the combination of its functional groups, which allows for a wide range of chemical reactions and biological interactions

Properties

CAS No.

124841-06-1

Molecular Formula

C12H12ClN5O4S2

Molecular Weight

389.8 g/mol

IUPAC Name

4-[2-(4-chlorophenyl)sulfonylhydrazinyl]-4-oxo-N-(1,3,4-thiadiazol-2-yl)butanamide

InChI

InChI=1S/C12H12ClN5O4S2/c13-8-1-3-9(4-2-8)24(21,22)18-16-11(20)6-5-10(19)15-12-17-14-7-23-12/h1-4,7,18H,5-6H2,(H,16,20)(H,15,17,19)

InChI Key

KUGJRLPOEDRRSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NNC(=O)CCC(=O)NC2=NN=CS2)Cl

Origin of Product

United States

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